molecular formula C10H11BrN2O2 B2749231 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-28-7

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2749231
CAS No.: 2175979-28-7
M. Wt: 271.114
InChI Key: IFTQTTFMPOSOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a bromopyridine moiety, a common scaffold in pharmaceuticals known for its ability to participate in key molecular interactions . This structure is frequently employed in the synthesis of more complex molecules targeting various biological pathways. The presence of the pyrrolidin-2-one ring, a lactam, further enhances its utility as a precursor in developing protease inhibitors or modulators of central nervous system targets . Researchers can utilize this compound as a versatile intermediate for constructing potential therapeutic agents, particularly in projects focused on kinase inhibition, GPCR modulation, or the development of gamma-secretase modulators for neurodegenerative research . Its structural attributes make it a valuable candidate for library synthesis in high-throughput screening and for generating analogs in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-[(3-bromopyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTQTTFMPOSOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 3-bromopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidinone, followed by nucleophilic substitution with 3-bromopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrolidinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines, playing crucial roles in regulating gene expression and cellular processes. The compound 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one has been studied as a potential inhibitor of the p300/CBP bromodomain, which is implicated in several cancers and other diseases.

Recent studies have shown that derivatives of pyrrolidin-2-one can effectively inhibit the p300/CBP bromodomain. For instance, modifications to the CCS1477 compound led to the discovery of new inhibitors with enhanced potency against tumor cell lines sensitive to bromodomain inhibition. These findings suggest that compounds like this compound could be optimized for better therapeutic outcomes in cancer treatment .

Multi-component Reactions

The synthesis of this compound can be achieved through innovative synthetic methodologies, including multi-component reactions. Recent advancements have demonstrated the utility of solvent-involved synthesis methods that allow for the efficient construction of pyrrolidinone derivatives under mild conditions with good functional group tolerance . This approach not only streamlines the synthesis process but also expands the range of possible modifications to enhance biological activity.

Case Study: Anti-cancer Activity

A significant body of research has focused on the anti-cancer properties of pyrrolidinone derivatives, including those similar to this compound. In one study, a derivative demonstrated an IC50 value comparable to existing bromodomain inhibitors, showing promising results in inhibiting cell proliferation across various tumor types . The compound's ability to penetrate cells effectively and its favorable metabolic profile further support its potential as a lead compound for drug development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds related to this compound is crucial for optimizing their efficacy. SAR studies have indicated that modifications at specific positions on the pyrrolidine ring can significantly affect binding affinity and selectivity towards bromodomains . This information is essential for guiding future synthetic efforts aimed at developing more effective inhibitors.

Mechanism of Action

The mechanism of action of 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight CAS Number Key Differences/Applications References
5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one (Target) C₁₁H₁₁BrN₂O₂ 3-Bromopyridin-2-yloxy methyl 283.13 Not explicitly provided Halogenated pyridine enhances binding affinity. N/A
5-(3-Bromophenyl)pyrrolidin-2-one C₁₀H₁₀BrNO 3-Bromophenyl 240.10 1314757-72-6 Aromatic bromophenyl vs. pyridinyl; reduced polarity.
5-(((tert-Butyldimethylsilyl)-oxy)methyl)pyrrolidin-2-one C₁₁H₂₃NO₂Si tert-Butyldimethylsilyl-protected oxymethyl 229.4 177911-57-8 Bulky silyl group improves stability for synthetic intermediates.
(S)-5-((Trityloxy)methyl)pyrrolidin-2-one C₂₄H₂₃NO₂ Trityl-protected oxymethyl 357.44 105526-85-0 Trityl group aids in hydroxyl protection during synthesis.
5-(Tosyloxymethyl)pyrrolidin-2-one C₁₃H₁₇NO₄S Tosyloxymethyl (leaving group) 295.34 Not provided Tosyl group facilitates nucleophilic substitution reactions.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ Bromopyridinyloxy with dimethoxymethyl and Boc protection 473.36 Not provided Multi-functionalized for stepwise synthesis.
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one C₁₁H₉BrClN₂O Bromo and chloropyridinyl groups on dihydropyridinone 300.56 Not provided Dihydropyridinone core alters ring saturation and reactivity.

Electronic and Steric Effects

  • Halogen vs. Aromatic Substituents: The target compound’s 3-bromopyridin-2-yloxy group provides stronger electron-withdrawing effects compared to the 3-bromophenyl group in 5-(3-Bromophenyl)pyrrolidin-2-one.
  • Protecting Groups : Bulky substituents like tert-butyldimethylsilyl (TBS) and trityl in related compounds improve synthetic utility by shielding reactive sites (e.g., hydroxyl groups) during multi-step reactions .
  • Leaving Groups : The tosyl group in 5-(Tosyloxymethyl)pyrrolidin-2-one makes it a versatile intermediate for nucleophilic substitutions, contrasting with the target compound’s stable bromopyridinyloxy linkage .

Pharmacological Relevance

  • Stereochemical Influence : (S)-5-((Trityloxy)methyl)pyrrolidin-2-one highlights the importance of chirality in drug design, though its biological data are unspecified .

Biological Activity

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a 3-bromopyridinyl group. Its molecular formula is C10H11BrN2OC_{10}H_{11}BrN_2O with a molecular weight of approximately 271.11 g/mol. The synthesis typically involves the reaction of 3-bromopyridine with pyrrolidinone derivatives under basic conditions, often utilizing solvents like dimethylformamide at elevated temperatures .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions at enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrolidinone moiety may influence receptor binding, affecting various signal transduction pathways.

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, several pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0048C. albicans

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyrrolidine derivatives that target the p300/CBP bromodomain, which is implicated in cancer progression . The structural modifications in these inhibitors have been shown to enhance their potency against tumor cell lines sensitive to bromodomain inhibition.

Case Studies and Research Findings

A study involving various pyrrolidine derivatives highlighted the importance of substituents on the biological activity of these compounds. The presence of halogen atoms was found to significantly enhance antibacterial properties, suggesting that the bromine atom in the structure of this compound could be crucial for its bioactivity .

In another investigation focusing on structure-activity relationships (SAR), it was observed that modifications on the pyrrolidinone ring could lead to varied biological responses, emphasizing the need for further exploration into this compound's potential therapeutic applications .

Q & A

Q. What are the recommended safety protocols for handling 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one in laboratory settings?

Methodological Answer:

  • Hazard Identification : Consult safety data sheets (SDS) for acute toxicity and skin/eye irritation risks. The compound’s brominated pyridine moiety may pose reactivity hazards .
  • First-Aid Measures : In case of inhalation, move to fresh air; for skin contact, rinse with water. Always provide SDS to medical personnel during emergencies .
  • Storage : Store in a cool, dry area away from oxidizing agents. Use inert gas purging for bulk quantities to prevent degradation .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Key Steps :
    • Bromination : Introduce bromine at the 3-position of pyridine using NBS (N-bromosuccinimide) under radical initiation .
    • Etherification : Couple the bromopyridine intermediate with pyrrolidin-2-one via a Mitsunobu reaction (e.g., using DIAD and triphenylphosphine) to install the oxymethyl linker .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via silica gel chromatography (≥95% purity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

TechniqueKey Spectral MarkersPurpose
1H/13C NMR δ 3.8–4.2 ppm (methylene protons in oxymethyl group), δ 7.2–8.1 ppm (pyridine aromatic protons)Confirm linker connectivity and bromine position .
HRMS [M+H]+ m/z calculated for C11H11BrN2O2: 297.9972Verify molecular weight and isotopic pattern for bromine .
FT-IR ~1680 cm⁻¹ (C=O stretch in pyrrolidinone), ~1240 cm⁻¹ (C-O-C ether stretch)Validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromopyridine synthesis?

Methodological Answer:

  • Problem : Competing bromination at pyridine positions 3 vs. 5 due to electronic effects.
  • Solution :
    • Use sterically hindered directing groups (e.g., tert-butyldimethylsilyl) to block undesired positions .
    • Employ DFT calculations to predict bromine’s electrophilic aromatic substitution preferences .
  • Validation : Compare experimental 1H NMR shifts with computed chemical shifts (Δδ < 0.1 ppm acceptable) .

Q. What strategies mitigate low yields in the Mitsunobu coupling step?

Methodological Answer:

  • Issue : Competing side reactions (e.g., elimination or racemization).
  • Approach :
    • Solvent Choice : Use anhydrous THF to stabilize the betaine intermediate.
    • Temperature Control : Maintain –20°C to slow side reactions .
    • Catalyst Screening : Test alternative phosphines (e.g., polymer-supported PPh3) for easier purification .
  • Data Analysis : Correlate reaction conditions (solvent, temp.) with yield using a factorial design matrix .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modification Sites :
    • Pyrrolidinone Ring : Substitute with piperidinone or introduce stereocenters (e.g., (R)- vs. (S)-configured analogs) .
    • Pyridine Core : Replace bromine with chlorine or methoxy groups to assess electronic effects .
  • Synthetic Routes : Use parallel synthesis with automated liquid handlers to generate a 10–20 compound library .
  • Bioactivity Assays : Screen analogs against kinase targets (e.g., JAK2) using fluorescence polarization assays .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Root Cause Analysis :
    • Purity : Verify via HPLC (≥98% purity; C18 column, acetonitrile/water gradient).
    • Polymorphism : Perform DSC (differential scanning calorimetry) to detect crystalline forms .
  • Resolution : Reproduce synthesis using literature protocols and cross-validate with 2D NMR (e.g., HSQC for C-H coupling) .

Data-Driven Experimental Design

Q. What statistical methods are recommended for optimizing reaction parameters?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design to evaluate factors like temperature, catalyst loading, and solvent polarity .
  • Response Surface Modeling : Predict optimal conditions (e.g., 65°C, 1.2 eq. DIAD) for maximum yield .
  • Validation : Conduct triplicate runs under predicted conditions; acceptable CV (coefficient of variation) ≤5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.